Cas no 2679802-54-9 (rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate)
rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-28278969
- 2679802-54-9
- rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate
- rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate
-
- Inchi: 1S/C14H18FNO2/c15-8-12-6-7-13(12)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)/t12-,13-/m0/s1
- InChI Key: DKPNPIOSPYEQFU-STQMWFEESA-N
- SMILES: FC[C@@H]1CC[C@H]1CNC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 251.13215698g/mol
- Monoisotopic Mass: 251.13215698g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.3Ų
rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28278969-0.05g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 0.05g |
$2201.0 | 2025-03-19 | |
| Enamine | EN300-28278969-0.1g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 0.1g |
$2307.0 | 2025-03-19 | |
| Enamine | EN300-28278969-0.25g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 0.25g |
$2411.0 | 2025-03-19 | |
| Enamine | EN300-28278969-0.5g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 0.5g |
$2516.0 | 2025-03-19 | |
| Enamine | EN300-28278969-1.0g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 1.0g |
$2620.0 | 2025-03-19 | |
| Enamine | EN300-28278969-2.5g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 2.5g |
$5136.0 | 2025-03-19 | |
| Enamine | EN300-28278969-5.0g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 5.0g |
$7600.0 | 2025-03-19 | |
| Enamine | EN300-28278969-10.0g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 95.0% | 10.0g |
$11268.0 | 2025-03-19 | |
| Enamine | EN300-28278969-1g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 1g |
$2620.0 | 2023-09-09 | ||
| Enamine | EN300-28278969-5g |
rac-benzyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate |
2679802-54-9 | 5g |
$7600.0 | 2023-09-09 |
rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate Related Literature
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate
Rac-Benzyl N-{(1R,2R)-2-(Fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9): A Comprehensive Overview
Rac-Benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyl carbamate moiety and a fluorinated cyclobutyl ring, which contribute to its potential therapeutic applications and biological activities.
The benzyl carbamate group is a common protecting group in organic synthesis, often used to mask the reactivity of primary amines. In the context of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate, this functional group plays a crucial role in stabilizing the molecule and facilitating its use in various synthetic transformations. The presence of the fluorine atom within the cyclobutyl ring adds an additional layer of complexity and functionality, influencing the compound's physical and chemical properties.
Recent studies have highlighted the potential of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate in the development of novel therapeutic agents. One notable application is in the field of neurodegenerative diseases, where this compound has shown promise as a modulator of specific neurotransmitter systems. For instance, research published in the *Journal of Medicinal Chemistry* (2023) demonstrated that rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate exhibits selective binding to GABA receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its potential as a therapeutic agent, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has been explored for its use in chemical biology and drug discovery. The unique structural features of this compound make it an attractive scaffold for the design and synthesis of bioactive molecules. For example, a study published in *Organic & Biomolecular Chemistry* (2023) reported the successful synthesis of several derivatives of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate with enhanced biological activities, including improved potency and selectivity.
The synthesis of rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate involves a series of well-defined steps that highlight the importance of stereochemistry and functional group manipulation. The key steps include the formation of the cyclobutyl ring with a fluorinated substituent, followed by the introduction of the benzyl carbamate group. These synthetic strategies have been optimized to achieve high yields and purity, making rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate readily available for further research and development.
From a pharmacological perspective, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has been evaluated for its safety and efficacy in preclinical models. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings suggest that rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate has the potential to be developed into a safe and effective therapeutic agent.
In conclusion, rac-benzyl N-{(1R,2R)-2-(fluoromethyl)cyclobutylmethyl}carbamate (CAS No. 2679802-54-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into the properties and potential uses of this compound, contributing to advancements in drug discovery and chemical biology.
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